molecular formula C10H13NO B11917702 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile

3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile

Cat. No.: B11917702
M. Wt: 163.22 g/mol
InChI Key: BIZISPBJTYQKSH-UHFFFAOYSA-N
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Description

3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile: is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile typically involves the reaction of spiro[3.3]heptane-2-one with a suitable nitrile source under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the spiro compound, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) or amines replace the nitrile group, forming corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), typically in anhydrous solvents.

    Substitution: Hydroxide ions (OH-), amines, often in polar solvents like water or alcohols.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile is used as a building block in organic synthesis. Its unique spiro structure makes it valuable for the synthesis of complex molecules and materials.

Biology and Medicine:

Industry: In industrial settings, this compound could be used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action for 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile is not well-documented. based on its structure, it is likely to interact with various molecular targets through its nitrile and ketone functional groups. These interactions could involve hydrogen bonding, nucleophilic addition, or other chemical processes.

Comparison with Similar Compounds

  • 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile
  • 6-Oxospiro[3.3]heptan-2-yl acetate
  • tert-Butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Comparison: 3-Oxo-3-{spiro[33]heptan-2-yl}propanenitrile is unique due to its specific spiro structure and the presence of both nitrile and ketone functional groupsIn contrast, similar compounds may lack one or more of these functional groups, limiting their reactivity and versatility.

Biological Activity

3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile (CAS No. 1934963-56-0) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO, with a molecular weight of 163.22 g/mol. The compound features a spiro[3.3]heptane core, which serves as a saturated bioisostere for traditional aromatic structures like phenyl rings, enhancing its bioactivity and metabolic stability.

The spiro[3.3]heptane structure allows for non-coplanar exit vectors, which can mimic the behavior of phenyl rings in various biological contexts. This property has been exploited in the design of analogs for existing drugs, leading to compounds with improved pharmacological profiles.

Case Studies and Research Findings

  • Anticancer Activity :
    • The incorporation of the spiro[3.3]heptane moiety into known anticancer drugs has shown promising results. For instance, when this structure was integrated into Sonidegib and Vorinostat, the resulting compounds demonstrated significant inhibitory effects on cancer cell lines.
    • In a study evaluating the Hedgehog signaling pathway, analogs derived from Sonidegib exhibited IC50 values ranging from 0.24 to 0.48 µM, indicating substantial activity compared to the original drug's IC50 of 0.0015 µM .
  • Metabolic Stability :
    • The metabolic stability of compounds incorporating the spiro[3.3]heptane core was assessed using human liver microsomes. The results indicated that while some analogs showed reduced metabolic stability, they retained significant biological activity, making them suitable candidates for further development .

Comparative Biological Activity Table

Compound NameIC50 (µM)Activity Description
Sonidegib0.0015Original drug with high potency
Trans-76 (analog)0.48Moderate potency
Cis-76 (analog)0.24Moderate potency
VorinostatNot specifiedStandard reference compound

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-oxo-3-spiro[3.3]heptan-2-ylpropanenitrile

InChI

InChI=1S/C10H13NO/c11-5-2-9(12)8-6-10(7-8)3-1-4-10/h8H,1-4,6-7H2

InChI Key

BIZISPBJTYQKSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)C(=O)CC#N

Origin of Product

United States

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